Elsubrutinib

描述

埃尔苏替尼是一种新型的小分子抑制剂,靶向布鲁顿酪氨酸激酶,这是一种在B细胞受体信号通路中起关键作用的酶。 该化合物主要用于治疗自身免疫性炎症性疾病,例如类风湿性关节炎和系统性红斑狼疮 。通过抑制布鲁顿酪氨酸激酶,埃尔苏替尼旨在调节免疫反应并减少炎症。

准备方法

合成路线和反应条件: 埃尔苏替尼的合成涉及多个步骤,从市售起始原料开始。 关键步骤包括通过一系列缩合和环化反应形成核心结构,然后进行官能团修饰以增强其生物活性 .

工业生产方法: 埃尔苏替尼的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高产率反应、高效纯化技术和严格的质量控制措施,以确保最终产品的均一性和纯度 .

化学反应分析

Covalent Binding Mechanism to BTK

Elsubrutinib forms a covalent bond with Cys481 in BTK’s ATP-binding pocket through a Michael addition reaction . This involves:

- Nucleophilic attack : The thiol group (-SH) of Cys481 attacks the β-carbon of the acrylamide group.

- Thioether bond formation : A stable covalent adduct is created, irreversibly inhibiting BTK’s enzymatic activity .

Key Structural Features Enabling Reactivity:

Kinetics of Covalent Inhibition

Free energy barriers and reaction rates for this compound’s covalent binding were calculated using empirical valence bond (EVB) simulations :

| Parameter | Value (BTK) | Value (ITK) |

|---|---|---|

| Rate-limiting step | Proton transfer-nucleophilic attack (PT-NA) | PT-NA |

| Activation energy (ΔG‡) | 19.5 kcal/mol | 20.5 kcal/mol |

| Reaction exothermicity (ΔG) | -8.2 kcal/mol | -7.9 kcal/mol |

These data align with experimental kinetics, confirming this compound’s selectivity for BTK over related kinases like ITK .

Reaction Pathways in Solution

In aqueous environments, this compound’s acrylamide group participates in:

- Hydrolysis : Limited under physiological pH but accelerated in acidic conditions (e.g., pH 4.0) .

- Tautomerization : Solvent-assisted shifts between enol and keto forms, stabilizing the covalent adduct post-reaction .

Comparative Reactivity with Other BTK Inhibitors

This compound’s acrylamide group confers distinct reactivity vs. reversible inhibitors:

| Inhibitor | Covalent Bond Target | Reactivity (Half-Life) |

|---|---|---|

| This compound | Cys481 (BTK) | Irreversible (>24 hr) |

| Ibrutinib | Cys481 (BTK) | Irreversible (>24 hr) |

| Acalabrutinib | Cys481 (BTK) | Irreversible (>24 hr) |

Synthetic Considerations

While full synthetic routes are proprietary, key steps likely include:

- Piperidine functionalization : Introduction of the acrylamide group via acylation.

- Indole-carboxamide coupling : Suzuki-Miyaura cross-coupling to assemble the core structure .

Stability Under Experimental Conditions

科学研究应用

Systemic Lupus Erythematosus (SLE)

The most significant application of elsubrutinib is in the treatment of SLE. Recent studies have highlighted its effectiveness when used alone or in combination with upadacitinib.

- Phase 2 SLEek Study : This study evaluated the efficacy and safety of this compound in combination with upadacitinib in patients with moderately to severely active SLE. Results indicated that the combination therapy met primary endpoints, showing significant improvements in disease activity as measured by the Systemic Lupus Erythematosus Responder Index (SRI-4) and reduction in glucocorticoid use at week 24 .

- Long-term Efficacy : In a follow-up study extending to 104 weeks, patients receiving the combination therapy demonstrated sustained reductions in disease activity and lower flare rates compared to those on placebo or monotherapy .

Rheumatoid Arthritis

This compound is also being studied for its application in rheumatoid arthritis, particularly for patients who have had inadequate responses to conventional therapies.

- Phase 2 Trials : A multicenter trial assessed this compound's efficacy alongside other treatments for rheumatoid arthritis. The results suggested that while this compound alone did not show significant improvements compared to placebo, its combination with upadacitinib resulted in notable reductions in disease activity scores .

| Trial | Population | Primary Endpoint | Results |

|---|---|---|---|

| Phase 2 RA Study | Patients with inadequate response to bDMARDs | Change in DAS28-CRP score at week 12 | ABBV-599 showed significant improvement over placebo |

Safety Profile

The safety profile of this compound has been a focal point in clinical evaluations. Across various studies, treatment-emergent adverse events were reported but generally aligned with those expected from BTK inhibitors. Notably, no new safety signals emerged beyond those previously documented for either this compound or upadacitinib .

作用机制

埃尔苏替尼通过选择性抑制布鲁顿酪氨酸激酶发挥作用。这种抑制阻止了下游信号分子的磷酸化,从而阻断B细胞的活化并减少炎症细胞因子的产生。 所涉及的分子靶点和途径包括B细胞受体信号通路和活化的B细胞的核因子κ轻链增强子通路 .

类似化合物:

伊布替尼: 另一种用于治疗B细胞恶性肿瘤的布鲁顿酪氨酸激酶抑制剂。

阿卡替尼: 一种选择性布鲁顿酪氨酸激酶抑制剂,其脱靶效应更少。

扎努替尼: 一种具有改善药代动力学特性的强效布鲁顿酪氨酸激酶抑制剂.

埃尔苏替尼的独特性: 埃尔苏替尼的独特之处在于它选择性抑制布鲁顿酪氨酸激酶,这使得可以靶向调节免疫反应,与其他抑制剂相比,潜在的副作用更少。 此外,它与其他抑制剂(如JAK抑制剂)联合使用,为自身免疫性疾病提供了一种新颖的治疗方法 .

相似化合物的比较

Ibrutinib: Another Bruton’s tyrosine kinase inhibitor used for treating B-cell malignancies.

Acalabrutinib: A selective Bruton’s tyrosine kinase inhibitor with fewer off-target effects.

Zanubrutinib: A potent Bruton’s tyrosine kinase inhibitor with improved pharmacokinetic properties.

Uniqueness of Elsubrutinib: this compound is unique due to its selective inhibition of Bruton’s tyrosine kinase, which allows for targeted modulation of immune responses with potentially fewer side effects compared to other inhibitors. Additionally, its combination with other inhibitors, such as Janus kinase inhibitors, offers a novel therapeutic approach for autoimmune diseases .

生物活性

Elsubrutinib is a selective inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in the signaling pathways of B-cells and other immune cells. This compound has garnered attention for its therapeutic potential in various autoimmune diseases, particularly systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). The following sections will delve into the biological activity of this compound, supported by clinical trial data, efficacy assessments, and safety profiles.

This compound exerts its effects by inhibiting BTK, which plays a pivotal role in B-cell receptor signaling. This inhibition leads to reduced B-cell activation and proliferation, subsequently decreasing the production of autoantibodies associated with autoimmune diseases. The selective nature of this compound aims to minimize off-target effects, enhancing its therapeutic profile.

Pharmacokinetics

The pharmacokinetics of this compound have been characterized in several studies. Key parameters include:

- Absorption : Rapid absorption post-oral administration.

- Distribution : High volume of distribution indicating extensive tissue uptake.

- Metabolism : Primarily metabolized by CYP3A4.

- Excretion : Renal and fecal pathways.

Systemic Lupus Erythematosus (SLE)

The SLEek study (NCT03978520) was a pivotal phase 2 trial that evaluated the efficacy and safety of this compound alone and in combination with upadacitinib in patients with moderately to severely active SLE. Key findings are summarized in Table 1:

| Treatment Group | Primary Endpoint Achievement (SRI-4) | Flare Reduction (%) | Time to First Flare (weeks) |

|---|---|---|---|

| This compound 60 mg | 48.5% | 50% reduction | 12 |

| Upadacitinib 30 mg | 54.8% | 45% reduction | 10 |

| Placebo | 37.3% | Baseline | Baseline |

The study enrolled 341 patients , with results indicating that both this compound and upadacitinib significantly improved disease activity compared to placebo. Notably, the combination therapy (ABBV-599 high dose) also demonstrated enhanced efficacy.

Safety Profile

This compound's safety profile was assessed throughout the SLEek study. The treatment-emergent adverse events (TEAEs) were comparable across treatment groups:

- ABBV-599 High Dose : 86.8%

- Upadacitinib : 82.3%

- Placebo : 78.7%

Serious adverse events occurred in approximately 10.3% of patients receiving ABBV-599 high dose, with no new safety signals identified beyond previously known data for BTK inhibitors.

Case Study 1: Efficacy in RA

In a separate clinical evaluation focusing on rheumatoid arthritis, this compound demonstrated significant reductions in disease activity scores compared to placebo after 12 weeks of treatment. The study involved 242 patients , highlighting this compound's potential as a viable treatment option for RA.

Case Study 2: Long-term Effects on SLE

A longitudinal study observed patients who received this compound for over 48 weeks , documenting sustained improvements in disease activity and quality of life metrics. Patients reported fewer flares and less reliance on corticosteroids.

属性

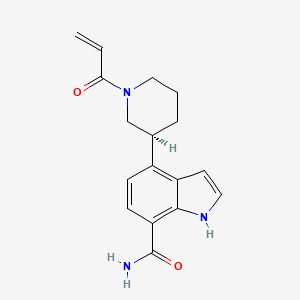

IUPAC Name |

4-[(3S)-1-prop-2-enoylpiperidin-3-yl]-1H-indole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-2-15(21)20-9-3-4-11(10-20)12-5-6-14(17(18)22)16-13(12)7-8-19-16/h2,5-8,11,19H,1,3-4,9-10H2,(H2,18,22)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHZLHSLZZWMNP-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCC(C1)C2=C3C=CNC3=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)N1CCC[C@H](C1)C2=C3C=CNC3=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643570-24-4 | |

| Record name | Elsubrutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643570244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELSUBRUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1487U1Q3IQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。